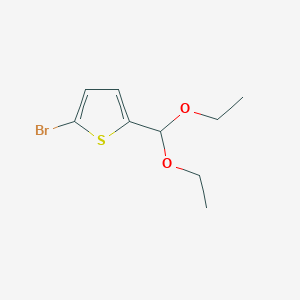

2-Bromo-5-(diethoxymethyl)thiophene

Description

Significance of Thiophene (B33073) Heterocycles in Organic Chemistry

Heterocyclic scaffolds are a cornerstone of organic and medicinal chemistry due to their diverse properties and biological activities. nih.gov Among these, the thiophene ring system, a sulfur-containing five-membered heterocycle, is particularly prominent.

In the realm of drug discovery and medicinal chemistry, the thiophene nucleus is recognized as a "privileged scaffold". nih.govbenthamdirect.comrsc.org This term signifies a molecular framework that is capable of binding to a wide range of biological targets, making it a recurring motif in successful pharmaceuticals. The inclusion of a thiophene ring can significantly modify a molecule's physicochemical properties, such as solubility and its interaction with biological receptors. nih.gov

Thiophene's status is underscored by its presence in numerous FDA-approved drugs across various therapeutic classes, including anti-inflammatory, anticancer, and anticonvulsant agents. nih.govrsc.org In fact, the thiophene moiety ranks highly among heterocyclic systems found in small-molecule drugs approved by the US FDA. nih.govrsc.org Researchers frequently utilize the thiophene scaffold to generate extensive libraries of compounds for screening and identifying new therapeutic leads. benthamdirect.comnih.gov Derivatives like 2-aminothiophenes are particularly noted for their broad biological activities and serve as attractive starting points for drug discovery programs. nih.govresearchgate.net

Beyond medicine, thiophene derivatives are crucial in materials science and organic synthesis. Their unique electronic and optical properties make them valuable building blocks for a range of advanced organic materials. researchgate.net

Applications of Thiophene Derivatives:

| Field | Application |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), organic semiconductors, photovoltaic materials, and corrosion inhibitors. nih.govresearchgate.netrsc.org |

| Organic Synthesis | Versatile intermediates and building blocks for constructing more complex molecules and pharmacologically active compounds. researchgate.net |

| Medicinal Chemistry | Core scaffold in drugs for treating a wide array of conditions, including cancer, inflammation, infections, and hypertension. nih.govresearchgate.netrsc.org |

In materials science, the π-conjugated system of the thiophene ring facilitates charge transport, a key property for organic electronics. rsc.org Thiophene-based polymers and oligomers are extensively researched for their semiconducting properties. researchgate.net In organic synthesis, the thiophene ring can be readily functionalized, allowing chemists to build complex molecular architectures. nih.gov

Contextualizing 2-Bromo-5-(diethoxymethyl)thiophene within Halogenated and Acetal-Functionalized Thiophenes

The specific utility of this compound arises from its dual functionality: a halogenated position and an acetal-protected group. This combination offers chemists precise control over synthetic pathways.

The thiophene ring is a planar, five-membered aromatic ring containing four carbon atoms and one sulfur atom. The positions on the ring are numbered starting from the sulfur atom as position 1. The carbons adjacent to the sulfur are the α-positions (2 and 5), which are the most reactive sites for electrophilic substitution. The other two carbons are the β-positions (3 and 4). mdpi.com

The arrangement of substituents on this ring leads to positional isomerism, where compounds have the same molecular formula but different structural arrangements. For example, 2-bromo-4-(diethoxymethyl)thiophene is a positional isomer of the title compound. These isomers can have markedly different physical, chemical, and electronic properties due to the distinct spatial relationship between the functional groups. semanticscholar.orgacs.orgnih.gov The study of positional isomers is crucial as it allows for the fine-tuning of a molecule's properties for specific applications. acs.orgnih.gov

The scientific interest in this compound is primarily due to its role as a versatile bifunctional building block in organic synthesis. cymitquimica.com Each functional group serves a distinct and valuable purpose.

The 2-Bromo Group: The bromine atom at the 2-position is a highly useful synthetic handle. Halogenated thiophenes are common starting materials in cross-coupling reactions, such as the Suzuki or Stille reactions. mdpi.com This allows for the facile formation of new carbon-carbon bonds, enabling the construction of complex conjugated systems used in organic electronics or the synthesis of elaborate drug molecules. ossila.com The bromine atom can be readily replaced by a wide variety of other functional groups. cymitquimica.com

The 5-(diethoxymethyl) Group: This group is a diethyl acetal (B89532), which serves as a protecting group for an aldehyde (formyl) functional group. libretexts.orgpearson.com Aldehydes are reactive towards many reagents, particularly the strong nucleophiles and bases often used in cross-coupling reactions. By converting the aldehyde to a stable acetal, chemists can perform reactions at the 2-bromo position without affecting the aldehyde. libretexts.org The acetal group is stable in neutral to strongly basic conditions but can be easily and cleanly converted back to the aldehyde by treatment with aqueous acid. libretexts.orgpearson.com

Therefore, the research rationale for investigating this compound is its capacity to act as a linchpin in multi-step syntheses. A synthetic chemist can first utilize the bromo group for coupling reactions and then, in a subsequent step, deprotect the acetal to reveal the aldehyde for further chemical transformations (e.g., condensation or oxidation reactions). This strategic combination of a reactive site (the C-Br bond) and a protected reactive site (the acetal) makes this compound a powerful tool for creating a diverse range of complex thiophene-containing molecules. cymitquimica.com

Structure

3D Structure

Properties

CAS No. |

5370-20-7 |

|---|---|

Molecular Formula |

C9H13BrO2S |

Molecular Weight |

265.17 g/mol |

IUPAC Name |

2-bromo-5-(diethoxymethyl)thiophene |

InChI |

InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-6-8(10)13-7/h5-6,9H,3-4H2,1-2H3 |

InChI Key |

HEKKQBZTQMVFOA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC=C(S1)Br)OCC |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5 Diethoxymethyl Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus

The thiophene ring is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-donating effect of the sulfur atom, which stabilizes the cationic intermediate (sigma complex). In 2-bromo-5-(diethoxymethyl)thiophene, the regiochemical outcome of EAS reactions is dictated by the directing effects of the two substituents on the available C3 and C4 positions.

Directing Effects of Substituents:

The bromo group at C2 is an ortho-, para-directing, deactivating group. Halogens deactivate the ring towards electrophilic attack due to their inductive electron withdrawal, but they direct incoming electrophiles to the ortho and para positions through resonance stabilization, where the halogen's lone pairs can participate. youtube.com In this molecule, the position ortho to the bromine is C3.

The diethoxymethyl group at C5 is an acetal (B89532). The ether-like oxygen atoms make it an ortho-, para-directing, activating group. The lone pairs on the oxygens can donate electron density to the ring via resonance, stabilizing the sigma complex when the attack occurs at the ortho or para positions. youtube.com The position ortho to the acetal is C4.

Considering the combined influence, both substituents direct towards the C3 and C4 positions. However, the activating effect of the acetal group and the deactivating nature of the bromine atom suggest that substitution will be complex. Typically, in 2,5-disubstituted thiophenes, electrophilic attack preferentially occurs at the C3 or C4 position, depending on the electronic nature of the substituents. For this specific compound, electrophilic substitution, if forced, would likely yield a mixture of 3- and 4-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.

Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation can be performed on the thiophene nucleus, though conditions must be carefully controlled to avoid side reactions or degradation, especially given the acid-sensitivity of the acetal group. wikipedia.org

Nucleophilic Substitution Reactions Mediated by Halogen and Acetal Groups

Nucleophilic substitution on this compound can occur via two primary pathways: reaction at the carbon-bromine bond or reaction involving the acetal group.

Substitution of the Bromo Group: The C2-Br bond is the primary site for nucleophilic attack.

Halogen-Metal Exchange: A common reaction for 2-bromothiophenes is metalation via halogen-metal exchange. sigmaaldrich.com Treatment with strong organolithium bases, such as n-butyllithium (nBuLi), at low temperatures results in the replacement of the bromine atom with lithium, forming 2-lithio-5-(diethoxymethyl)thiophene. This thienyllithium species is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C2 position. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by a nucleophile via the SNAr mechanism is generally difficult for this substrate. SNAr reactions on aromatic rings typically require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. The diethoxymethyl group is not sufficiently electron-withdrawing to activate the C-Br bond for this type of substitution under standard conditions.

Reactivity of the Acetal Group: The diethoxymethyl group is generally inert to nucleophiles and basic conditions. This stability is a key feature of its role as a protecting group for the aldehyde functionality. It does not typically undergo nucleophilic substitution. Its primary reactivity is deprotection under acidic conditions (see section 3.5).

Radical Reaction Pathways in Functionalization

Radical reactions provide an alternative avenue for the functionalization of this compound. Thiophene itself is known to be an effective scavenger of radicals. memphis.eduacs.org

The carbon-bromine bond can be susceptible to homolytic cleavage under specific conditions, such as photolysis or in the presence of radical initiators, to generate a thienyl radical. This reactive intermediate can then participate in various radical-mediated processes. For instance, photoinduced reactions involving bromoalkynes have shown that the C-Br bond can cleave to form an alkynyl radical and a bromine radical. acs.orgacs.org A similar transformation could potentially be initiated at the C-Br bond of the thiophene ring.

Furthermore, bromination of thiophenes with reagents like N-bromosuccinimide (NBS) can proceed through a radical mechanism, although electrophilic pathways are also common. researchgate.netdntb.gov.ua For the functionalization of the existing molecule, radical reactions might be employed to introduce substituents at the C3 or C4 positions, although selectivity can be a challenge. Radical addition reactions mediated by various radical species are also a possibility. enamine.netnih.gov

Palladium-Catalyzed Transformations of the Bromine Moiety

The C-Br bond at the 2-position of the thiophene ring is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds with exceptional regioselectivity.

A wide array of palladium-catalyzed cross-coupling reactions can be successfully applied to this compound, leveraging its aryl bromide character. The acetal group is stable under the typically basic or neutral conditions of these reactions.

Suzuki-Miyaura Coupling: This is one of the most versatile methods, coupling the bromothiophene with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net The reaction exhibits broad scope, allowing for the synthesis of a variety of 2-aryl- and 2-heteroaryl-5-(diethoxymethyl)thiophenes. d-nb.infonih.gov

Stille Coupling: This reaction involves the coupling of the bromothiophene with an organotin (stannane) reagent. jcu.edu.auwikipedia.org It is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a significant drawback. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the bromothiophene and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, providing access to 2-alkynylthiophenes. organic-chemistry.org

Heck Coupling: The Heck reaction couples the bromothiophene with an alkene to form a new C-C bond, leading to the synthesis of 2-vinylthiophenes or related structures. thieme-connect.delibretexts.org

The main limitation of these reactions can be steric hindrance, either on the bromothiophene substrate or the coupling partner, which may lower reaction rates and yields. Catalyst deactivation and competing side reactions like homocoupling can also occur but can often be minimized by careful optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature).

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃, K₃PO₄) | C(sp²)-C(sp²) |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, LiCl | C(sp²)-C(sp²) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C(sp²)-C(sp²) |

A key advantage of palladium-catalyzed cross-coupling is its high regioselectivity. The catalytic cycle is initiated by the selective oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, which is the most reactive site on the molecule for this process. d-nb.infonih.gov This selective activation of the C2 position allows for the precise construction of a new carbon-carbon bond at this site, leaving the C-H bonds at positions 3 and 4, as well as the acetal group at C5, intact. researchgate.net

This regioselectivity is fundamental to the utility of this compound as a building block in the synthesis of complex organic materials, such as conjugated polymers for electronics or pharmacologically active molecules, where precise control over the substitution pattern is essential. nih.gov

Reactivity and De-protection of the Diethoxymethyl Acetal Group

The diethoxymethyl group functions as a protecting group for a formyl (aldehyde) group. Its primary reactivity is its removal (deprotection) to regenerate the aldehyde.

The acetal linkage is stable under neutral, basic, and reducing conditions, which makes it compatible with a wide range of synthetic transformations, including the palladium-catalyzed coupling reactions described above. However, the acetal is sensitive to acid.

Deprotection is typically achieved by hydrolysis under acidic conditions. youtube.com This is commonly carried out by treating the compound with a dilute aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), often in a co-solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF) to ensure solubility. e-bookshelf.de The reaction proceeds via protonation of one of the acetal oxygens, followed by elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent loss of a proton and a second molecule of ethanol yields the final aldehyde product, 5-bromothiophene-2-carbaldehyde.

Alternative methods, such as electrochemical deprotection under neutral conditions, have also been developed, offering a milder route to the aldehyde. wikipedia.org

Table 2: Deprotection of Diethoxymethyl Acetal

| Starting Material | Reagents & Conditions | Product |

| This compound | HCl (aq), Acetone/H₂O, rt | 5-Bromothiophene-2-carbaldehyde |

Acetal Stability and Selective Reaction Profiles

The diethoxymethyl group in this compound serves as a protected form of a formyl group. The stability of this acetal is a critical factor in designing synthetic routes involving this compound. Generally, acetals are stable under neutral and basic conditions, but are susceptible to hydrolysis under acidic conditions, which regenerates the corresponding aldehyde.

This differential stability allows for selective reactions to be carried out at the C-Br bond without affecting the acetal. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be performed under neutral or slightly basic conditions, leaving the acetal group intact. This enables the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position of the thiophene ring while preserving the latent aldehyde functionality for subsequent transformations.

The selective deprotection of the acetal can be achieved by treatment with an acid catalyst in the presence of water. This reaction proceeds via protonation of one of the ethoxy groups, followed by the elimination of ethanol to form an oxocarbenium ion intermediate. Subsequent attack by water and loss of a second molecule of ethanol yields the desired 5-bromo-2-thiophenecarboxaldehyde. The ability to selectively deprotect the acetal makes this compound a valuable intermediate in the synthesis of more complex thiophene derivatives.

Table 1: Stability of the Diethylacetal Group in this compound under Various Conditions

| Condition | Stability of Acetal Group | Potential Reactions at C-Br |

| Acidic (e.g., aq. HCl, H₂SO₄) | Unstable (hydrolyzes to aldehyde) | May compete with deprotection |

| Neutral | Stable | Palladium-catalyzed cross-coupling |

| Basic (e.g., NaH, NaOMe, NEt₃) | Stable | Palladium-catalyzed cross-coupling, other nucleophilic substitutions |

Conversion to Formyl Derivatives and Subsequent Condensation Reactions

The primary synthetic utility of the diethoxymethyl group is its role as a precursor to the formyl group. The conversion of this compound to 5-bromo-2-thiophenecarboxaldehyde is a key transformation that opens up a wide range of subsequent reactions. nih.govsigmaaldrich.comscbt.com This deprotection is typically accomplished by acid-catalyzed hydrolysis, as previously mentioned.

Once formed, 5-bromo-2-thiophenecarboxaldehyde can participate in a variety of condensation reactions to form new carbon-carbon double bonds. These reactions are fundamental in organic synthesis for the construction of larger, more complex molecules.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. sciensage.inforesearchgate.netbeilstein-journals.orgsphinxsai.com The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new C=C double bond. The Knoevenagel condensation is a versatile method for synthesizing α,β-unsaturated compounds. sciensage.info

Wittig Reaction: The Wittig reaction provides another powerful method for converting the aldehyde into an alkene. nrochemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, ultimately yielding an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgumass.edu The stereochemistry of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions. wikipedia.org

Table 2: Examples of Condensation Reactions with 5-Bromo-2-thiophenecarboxaldehyde

| Reaction Type | Reagent | Product Type |

| Knoevenagel Condensation | Malononitrile, Piperidine (catalyst) | 2-((5-bromothiophen-2-yl)methylene)malononitrile |

| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | 3-(5-bromothiophen-2-yl)acrylonitrile |

Lithium-Halogen Exchange Reactions and Regioselectivity Considerations

Lithium-halogen exchange is a powerful tool for the functionalization of aryl and heteroaryl halides. In the case of this compound, treatment with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures can result in the exchange of the bromine atom for a lithium atom. chemicalforums.comresearchgate.net This generates a highly reactive organolithium intermediate, 2-lithio-5-(diethoxymethyl)thiophene, which can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 2-position. organic-chemistry.orgresearchgate.netox.ac.uk

The regioselectivity of this reaction is generally high, with the exchange occurring specifically at the carbon-bromine bond. This is because the bromine atom is more readily exchanged than the hydrogen atoms on the thiophene ring. The presence of the diethoxymethyl group at the 5-position may also influence the reactivity and stability of the resulting organolithium species.

The newly formed organolithium compound is a potent nucleophile and can react with a diverse array of electrophiles, such as aldehydes, ketones, esters, and alkyl halides, to form new carbon-carbon bonds. It can also be used in transmetalation reactions to generate other organometallic reagents, for example, by reaction with a zinc or copper salt, which can then participate in a broader range of coupling reactions.

The choice of solvent and temperature is crucial for the success of lithium-halogen exchange reactions to avoid side reactions. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate.

Table 3: Electrophiles for Trapping 2-Lithio-5-(diethoxymethyl)thiophene

| Electrophile | Resulting Functional Group at C-2 |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes (RCHO) | Secondary alcohol |

| Ketones (R₂C=O) | Tertiary alcohol |

| Dimethylformamide (DMF) | Formyl (aldehyde) |

| Alkyl halides (R-X) | Alkyl |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Diethoxymethyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone of organic chemistry, offering unparalleled detail about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of 2-Bromo-5-(diethoxymethyl)thiophene, the ¹H NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring protons and the protons of the diethoxymethyl group.

The thiophene ring protons, being in a heteroaromatic system, are expected to resonate in the downfield region, typically between δ 6.5 and 7.5 ppm. The bromine atom at the C2 position and the diethoxymethyl group at the C5 position will influence the chemical shifts of the two remaining protons on the thiophene ring (H3 and H4). Due to the electronegativity of the bromine atom, the proton at the C3 position is expected to be slightly downfield compared to the proton at the C4 position. These two protons should appear as doublets due to coupling with each other.

The diethoxymethyl group will exhibit characteristic signals for the methine proton (CH) and the ethoxy group protons (CH2 and CH3). The methine proton, being attached to two oxygen atoms, will be significantly deshielded and is expected to appear as a singlet in the region of δ 5.5-6.0 ppm. The methylene (B1212753) protons (CH2) of the two equivalent ethyl groups will appear as a quartet due to coupling with the adjacent methyl protons. Their chemical shift is anticipated to be in the range of δ 3.5-4.0 ppm. The methyl protons (CH3) will appear as a triplet, coupled to the methylene protons, in the upfield region, typically around δ 1.2-1.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene H-3 | ~7.0-7.2 | d |

| Thiophene H-4 | ~6.8-7.0 | d |

| -CH(OEt)₂ | ~5.6-5.8 | s |

| -OCH₂CH₃ | ~3.6-3.8 | q |

| -OCH₂CH₃ | ~1.2-1.4 | t |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, six distinct signals are expected in the broadband decoupled ¹³C NMR spectrum, corresponding to the four carbon atoms of the thiophene ring and the two different carbon atoms of the diethoxymethyl group.

The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 110-150 ppm). The carbon atom bearing the bromine atom (C2) will be significantly shielded due to the heavy atom effect and is expected to appear around δ 110-115 ppm. The carbon atom attached to the diethoxymethyl group (C5) will be downfield due to the electron-withdrawing nature of the oxygen atoms, likely appearing in the range of δ 145-150 ppm. The C3 and C4 carbons are expected to have chemical shifts in the region of δ 125-135 ppm.

The acetal (B89532) carbon (-CH(OEt)₂) will be significantly downfield, typically appearing between δ 95 and 105 ppm. The methylene carbons (-OCH₂CH₃) are expected to resonate around δ 60-65 ppm, while the methyl carbons (-OCH₂CH₃) will be found in the upfield region, around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene C-2 | ~112 |

| Thiophene C-5 | ~148 |

| Thiophene C-3 | ~130 |

| Thiophene C-4 | ~127 |

| -CH(OEt)₂ | ~100 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~15 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. The expected monoisotopic mass of this compound (C₉H₁₃BrO₂S) can be calculated with high accuracy. The presence of bromine and sulfur, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³²S/³⁴S), would result in a distinctive isotopic cluster in the mass spectrum, which can be precisely matched with theoretical predictions to confirm the elemental formula.

Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry (APCI-UHRMS, TIMS) for Composition and Configuration Information

While Atmospheric Pressure Chemical Ionization (APCI) coupled with Ultrahigh-Resolution Mass Spectrometry (UHRMS) could be employed for the analysis of this compound, it is more commonly used for less volatile and more polar compounds. For a relatively small and volatile molecule like this, electron ionization (EI) or chemical ionization (CI) are more standard techniques.

Trapped Ion Mobility Spectrometry (TIMS) separates ions based on their size, shape, and charge. While a powerful technique, its application for a small, relatively simple molecule like this compound is not standard. This technique is more typically applied to the analysis of large, complex molecules such as proteins and polymers to distinguish between different isomers and conformers. No specific APCI-UHRMS or TIMS data for this compound are readily available in the scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the thiophene ring and the diethoxymethyl group. The aromatic C-H stretching vibrations of the thiophene ring would appear around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the region of 1500-1400 cm⁻¹. The C-S stretching vibration, characteristic of the thiophene ring, would likely be observed in the range of 850-600 cm⁻¹.

The aliphatic C-H stretching vibrations of the ethyl groups in the diethoxymethyl moiety would be prominent in the 2980-2850 cm⁻¹ region. A key feature would be the strong C-O stretching vibrations of the acetal group, which are expected to appear in the 1150-1050 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ region.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | 2980-2850 |

| Thiophene C=C Stretch | 1500-1400 |

| C-O Stretch (Acetal) | 1150-1050 |

| Thiophene Ring Breathing | ~840 |

| C-S Stretch | 850-600 |

| C-Br Stretch | 600-500 |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

The electronic and optical properties of this compound are primarily investigated using Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) absorption and fluorescence spectroscopy. These techniques probe the electronic transitions within the molecule, offering insights into its conjugation and potential as a chromophore or fluorophore.

The absorption of light in thiophene-based molecules is typically dominated by π→π* transitions within the conjugated system of the thiophene ring. The position of the maximum absorption wavelength (λ_max) is sensitive to the nature of the substituents on the ring. The presence of a bromine atom and a diethoxymethyl group is expected to influence these transitions. Thiophene-based oligomers and polymers are known for their unique optical and electronic properties, which make them suitable for applications in solar cells and light-emitting diodes. jcu.edu.au

While specific experimental spectra for this compound are not widely published, data from related quinoline (B57606) derivatives bearing a 2,2′-bithiophene motif show intense absorption bands in the range of 350–450 nm. researchgate.net These related compounds exhibit intense blue-green and orange-red fluorescence, indicating that thiophene derivatives can be highly emissive. researchgate.net The introduction of different substituents can significantly shift emission wavelengths and influence the fluorescence quantum yield. The study of related compounds shows a strong correlation between the electrochemical and spectroscopic properties and the nature of the electron-donating or electron-withdrawing substituents. researchgate.net

Table 1: Representative Optical Properties of Substituted Thiophene Systems (Note: This table presents typical data for related conjugated systems to illustrate expected properties, as specific data for this compound is not available in the cited literature.)

| Property | Typical Value Range for Thiophene Derivatives | Significance |

| Absorption Maximum (λ_max) | 350 - 450 nm researchgate.net | Indicates the energy of the principal π→π* electronic transition. |

| Fluorescence Emission | Blue-green to Orange-red researchgate.net | Defines the color of the emitted light upon excitation. |

| Stokes Shift | Moderate researchgate.net | The energy difference between absorption and emission maxima. |

**4.5. Spectroelectrochemical Methods for Electronic Property Characterization

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the properties of molecules in different oxidation states. These techniques are invaluable for understanding the electronic structure and charge-carrying capabilities of materials.

Cyclic voltammetry is a key electrochemical technique used to investigate the redox behavior of electroactive species. For this compound, CV can be used to determine its oxidation and reduction potentials. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

Studies on the parent compound, 2-bromothiophene (B119243), have utilized cyclic voltammetry to investigate its electrochemical reduction at carbon cathodes. sigmaaldrich.comsigmaaldrich.com This demonstrates that the bromo-thiophene moiety is electrochemically active. In the case of this compound, the thiophene ring is expected to undergo oxidation. Research on similar quinoline derivatives with bithiophene units shows that they undergo oxidation, which can lead to dimerization or polymerization depending on the structure. researchgate.net All studied quinoline-bithiophene compounds also showed multistep reversible reduction processes. researchgate.net

The redox potentials provide critical information about the ease with which the material can be oxidized (lose an electron) or reduced (gain an electron), which is a fundamental aspect of its suitability for use in organic electronic devices.

Table 2: Representative Electrochemical Properties of Thiophene Derivatives (Note: This table provides an example from a related compound class, as specific CV data for this compound is not available in the cited literature.)

| Compound Type | Redox Process | Potential | Significance |

| Quinoline-bithiophene | Oxidation | Varies | Indicates HOMO energy level and stability towards oxidation. researchgate.net |

| Quinoline-bithiophene | Reduction | Multistep, reversible | Indicates LUMO energy level and electron-accepting ability. researchgate.net |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In the context of this compound, EPR spectroscopy would be employed to study the radical cations or radical anions generated during electrochemical oxidation or reduction.

While the technique is highly applicable, specific experimental EPR studies on radical ions of this compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported in the searched literature, studies on closely related halo-substituted alkylthiophenes provide significant insight into the expected solid-state behavior. jcu.edu.au The thiophene ring itself is expected to be largely planar. The solid-state packing and resulting material properties would be heavily influenced by a variety of weak intermolecular interactions.

Key interactions anticipated in the crystal structure include:

Halogen Bonding: The bromine atom can act as a Lewis acidic "σ-hole" donor, forming non-covalent bonds with Lewis basic atoms like oxygen or the sulfur of a neighboring thiophene ring.

π–π Stacking: The electron-rich thiophene rings can stack on top of one another, an interaction that is crucial for charge transport in organic semiconductor materials.

C–H···π Interactions: Hydrogen atoms from the diethoxymethyl group or the thiophene ring can interact with the π-system of an adjacent ring.

These intermolecular forces collectively dictate the molecular packing, which in turn influences the bulk properties of the material, such as its charge mobility and optical response in the solid state.

Table 3: Potential Intermolecular Interactions in Solid-State this compound (Note: This table is based on findings from analogous bromo-thiophene systems.)

| Interaction Type | Description | Potential Significance |

| Halogen Bonding (Br···X) | An attractive interaction between the electrophilic region of the bromine atom and a nucleophile (e.g., O, S). | Influences crystal packing and molecular orientation. jcu.edu.au |

| π–π Stacking | Face-to-face or offset stacking of aromatic thiophene rings. | Facilitates electronic communication and charge transport between molecules. jcu.edu.au |

| C–H···π Interactions | A weak hydrogen bond between a C-H group and the π-electron cloud of a thiophene ring. | Contributes to the stability of the overall crystal structure. |

| Van der Waals Forces | General attractive or repulsive forces between molecules. | Play a dominant role in the stabilization of thiophene-cored dimers. |

Theoretical and Computational Investigations of 2 Bromo 5 Diethoxymethyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a primary method for the computational study of thiophene (B33073) derivatives due to its favorable balance of accuracy and computational cost. nih.govglobalresearchonline.net DFT calculations are used to model a wide range of molecular properties by approximating the electron density of a many-electron system.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For thiophene and its derivatives, DFT methods have been shown to predict geometric parameters, such as bond lengths and angles, that are in good agreement with experimental values derived from techniques like X-ray crystallography. nih.govjchps.com

The geometry of 2-Bromo-5-(diethoxymethyl)thiophene is defined by the planar, five-membered thiophene ring. wikipedia.org The substituents at the C2 (bromo) and C5 (diethoxymethyl) positions will influence the local geometry. The C-Br bond and the C-C bond connecting the diethoxymethyl group to the ring are expected to lie in the plane of the thiophene ring. The diethoxymethyl group itself has rotational freedom, leading to various possible conformers. DFT calculations can identify the lowest energy conformer by systematically exploring these rotational possibilities. The planarity of the thiophene ring is a key feature of its aromaticity. wikipedia.org

Below is a table of typical bond lengths and angles for substituted thiophenes, as determined by DFT calculations in various studies. These values provide an expected range for the structural parameters of this compound.

| Parameter | Typical Calculated Value (Å or °) | Reference |

| C-S Bond Length | 1.801 - 1.854 Å | jchps.com |

| C=C Bond Length | 1.345 - 1.358 Å | jchps.com |

| C-C Bond Length | 1.430 - 1.450 Å | jchps.com |

| C-Br Bond Length | ~1.87 Å | N/A |

| C-S-C Bond Angle | 113.8° - 114.1° | jchps.com |

| C-C-C Bond Angle | 113.8° - 114.1° | jchps.com |

This interactive table provides representative data from DFT studies on various thiophene derivatives.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's stability, reactivity, and electronic transport properties. nih.govnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. libretexts.org

For this compound, the HOMO is expected to be delocalized across the π-system of the thiophene ring, with significant contributions from the electron-rich sulfur atom. The LUMO is also anticipated to be distributed over the π-system. The nature of the substituents at the C2 and C5 positions modifies the energies of these orbitals. The electron-withdrawing bromine atom generally lowers the energy of both the HOMO and LUMO, while the diethoxymethyl group, with its oxygen lone pairs, can act as a weak electron-donating group, raising the orbital energies. ossila.com

DFT calculations are widely used to compute the energies of these frontier orbitals. The table below shows calculated HOMO-LUMO gaps for various thiophene derivatives from the literature, illustrating how different substituents affect this key electronic parameter.

| Compound | HOMO (eV) | LUMO (eV) | Gap (ΔE) (eV) | Reference |

| Thiophene | -6.56 | -0.36 | 6.20 | jchps.com |

| 3-amino thiophene-2-carboxamide derivative | - | - | 4.18 - 3.83 | nih.gov |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | - | - | ~3.18 | scispace.com |

| 2-carbaldehyde oxime-5-nitrothiophene | -8.67 | -4.11 | 4.56 | globalresearchonline.net |

This interactive table showcases FMO data for related thiophene compounds, calculated using DFT methods.

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for identifying reactive sites for both electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net

In this compound, the MEP map would show distinct regions of varying potential.

Negative Potential: The most negative regions are expected around the electronegative oxygen atoms of the diethoxymethyl group and, to a lesser extent, the sulfur atom in the thiophene ring. jchps.com These areas represent the locations of lone pair electrons and are the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential: Positive potential would be concentrated around the hydrogen atoms of the ethyl groups. The region around the bromine atom is more complex; while halogens are electronegative, they can exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, making them potential halogen bond donors.

Ring System: The π-system of the thiophene ring creates a landscape of intermediate potential, influenced by the attached substituents.

The MEP map provides a clear, visual prediction of how the molecule will interact with other reagents, complementing the insights gained from FMO analysis. nih.gov

DFT calculations can accurately predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. globalresearchonline.net For thiophene derivatives, these calculations can predict the λ_max values associated with π-π* transitions within the conjugated system. globalresearchonline.netjchps.com

Furthermore, the calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the atomic motions associated with each calculated frequency, a theoretical IR spectrum can be constructed and compared with experimental data to confirm the structure and identify characteristic vibrational modes. scispace.comejournal.by Scaling factors are often applied to the calculated frequencies to better match experimental results, accounting for anharmonicity and basis set limitations. scispace.com

The table below lists some characteristic calculated vibrational frequencies for substituted thiophene rings.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Reference |

| C=C Asymmetric Stretching | 1542 - 1566 | globalresearchonline.net |

| C-C Symmetric Stretching | 1480 | globalresearchonline.net |

| Thiophene Ring Stretching | 1400 - 1590 | globalresearchonline.net |

| C-S Stretching | 600 - 850 | N/A |

| C-H Bending (out-of-plane) | 700 - 900 | N/A |

This interactive table presents typical IR vibrational modes for the thiophene scaffold as predicted by DFT.

Quantum Mechanical-Based Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models aim to create a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological properties. nih.gov When these models use descriptors derived from quantum mechanical calculations, such as DFT, they are referred to as QM-based QSPR.

For series of related compounds like thiophene derivatives, QSPR models can be developed to predict key electronic properties. nih.gov Descriptors calculated from the electronic structure of this compound can be used to estimate its macroscopic behavior.

Band Gap: The HOMO-LUMO gap (ΔE) calculated by DFT is a direct theoretical measure related to the optical and electronic band gap of a material. jchps.com In materials science, this is crucial for designing organic semiconductors. researchgate.net

Ionization Potential (IP): According to Koopmans' theorem, the energy of the HOMO (E_HOMO) provides a reasonable approximation of the first ionization potential (IP ≈ -E_HOMO). The ionization potential is the energy required to remove an electron and is a fundamental measure of a molecule's ability to act as an electron donor. researchgate.net

Electron Affinity (EA): Similarly, the energy of the LUMO (E_LUMO) can be used to approximate the electron affinity (EA ≈ -E_LUMO), which is the energy released when an electron is added to a molecule. jchps.comresearchgate.net This relates to the molecule's ability to act as an electron acceptor.

By calculating these descriptors for this compound and comparing them to established QSPR models for other thiophenes, one can predict its behavior in electronic devices or its relative reactivity in chemical processes. nih.govnih.gov

Application of Topological Descriptors and Predictive Models

The prediction of physicochemical properties and biological activity of thiophene derivatives can be streamlined using topological descriptors and quantitative structure-property relationship (QSPR) models. While specific studies on this compound are not prevalent, the methodologies applied to similar aromatic and heterocyclic systems are directly relevant. These models utilize molecular descriptors derived from the compound's topology to correlate its structure with specific properties.

For instance, in the broader context of complex substituted molecules, researchers develop theory models based on optimal molecular descriptors to predict properties like bond dissociation energy (BDE). sc.edu These models can be refined using machine learning and deep learning neural networks to enhance predictive accuracy while reducing computational expense. sc.edu Such approaches could be effectively applied to this compound to predict its stability, reactivity, and electronic characteristics based on its unique structural features—the bromine substituent and the diethoxymethyl group on the thiophene ring.

Advanced Computational Modeling for Material Science Applications

The unique combination of a halogen atom and an acetal (B89532) group on the thiophene ring makes this compound a compelling candidate for applications in material science, particularly in the field of organic electronics. Computational modeling provides essential insights into its potential performance in these applications.

Computational studies are crucial for understanding how the molecular structure of thiophene derivatives influences their charge transport characteristics, a key factor for their use in organic semiconductors. scielo.br Density Functional Theory (DFT) is a common tool for these investigations. scielo.brresearchgate.net For polymers derived from monomers like this compound, both intra- and intermolecular charge transport are critical.

Theoretical analyses of related systems show that charge propagation is facilitated by significant wavefunction overlap and thermal integrity. nih.gov The introduction of different substituents, such as the bromo and diethoxymethyl groups, directly impacts the molecular orbitals (HOMO and LUMO) and, consequently, the charge injection and transport efficiency. cmu.edu For example, studies on thiophene-substituted naphthyridine materials have demonstrated that computational models can quantitatively predict experimental mobility observations. nih.gov It is known that π-π stacking between adjacent conjugated molecules is an efficient pathway for charge transport. researchgate.net By simulating dimers and larger aggregates of this compound, it's possible to calculate key parameters like reorganization energy and electronic coupling to predict whether it would be a p-type (hole-transporting) or n-type (electron-transporting) material. scielo.br

Table 1: Key Parameters in Charge Transport Calculations

| Parameter | Description | Significance | Computational Method |

| Reorganization Energy (λ) | The energy required for a molecule to change its geometry from the neutral state to the charged state and vice versa. | A lower reorganization energy generally leads to higher charge mobility. | DFT |

| Transfer Integral (t) | Also known as electronic coupling, it measures the electronic interaction strength between adjacent molecules. | A higher transfer integral indicates more efficient charge hopping. | DFT, ZINDO |

| Charge Carrier Mobility (μ) | The velocity of charge carriers (electrons or holes) in a material under an applied electric field. | A key performance metric for semiconductor materials. | Calculated from λ and t using Marcus Theory. |

When this compound is used as a monomer to create polymeric systems, its photophysical properties are governed by excitonic couplings and the localization of molecular orbitals. researchgate.netnih.gov Excitons, or bound electron-hole pairs, are the primary photoexcitations in conjugated polymers. researchgate.net The way these excitons are coupled between different segments of a polymer chain (intrachain) or between different chains (interchain) determines the material's optical absorption and emission characteristics. acs.org

Computational methods are used to compare different models of excitonic coupling, such as the point-dipole approximation, the line-dipole approximation, and calculations based on the Coulomb integral between transition densities. researchgate.netaip.org The semiempirical ZINDO method is often employed for these calculations. nih.govlu.se The presence of substituents with varied electronic properties, like the electron-withdrawing bromine and the electron-donating ether groups, can lead to the formation of quantum wells along the polythiophene backbone. electronicsandbooks.com This "band-gap engineering" can control the generation and recombination of polarons and bipolarons, which are charged excitations crucial for conductivity. electronicsandbooks.com Such asymmetric substitution can lead to a decrease in the recombination of polarons, potentially enhancing the efficiency of electroluminescent devices. electronicsandbooks.com

To simulate the large-scale morphology and dynamic behavior of materials derived from this compound, classical Molecular Dynamics (MD) simulations are indispensable. chemrxiv.orgacs.org These simulations require an accurate atomistic force field, which defines the potential energy of the system as a function of its atomic coordinates.

The development of a new force field for a specific polymer family, such as polythiophenes, often follows established methodologies like the AMBER approach. nih.gov This involves:

Parameterization: Using quantum chemical calculations (e.g., at the HF/6-31G* level) to derive partial charges for each atom and to parameterize the critical torsional potentials along the polymer backbone. nih.gov

Validation: Combining existing parameters for individual fragments with the newly derived parameters for inter-fragment connections. chemrxiv.orgacs.org The force field is then validated by performing MD simulations and comparing the results, such as polymer chain conformation in different solvents, with experimental data or higher-level theoretical benchmarks. baumeiergroup.comtue.nl

Application: Once validated, the force field can be used in large-scale MD simulations to study properties like glass-transition temperature, the mobility of conjugated segments, and the self-assembly of polymer chains into ordered structures. baumeiergroup.com

Computational chemistry provides powerful tools to investigate the reactivity of this compound, particularly the mechanisms of bond dissociation. sc.edu The C-Br bond is often the most reactive site in photochemical reactions. Studies on the photodissociation of the closely related 2-bromothiophene (B119243) molecule at a wavelength of 267 nm have been conducted using ion velocity imaging and supported by computational analysis. researchgate.netpku.edu.cnpku.edu.cn

These studies reveal that the fission of the C-Br bond can proceed through several distinct channels: pku.edu.cnpku.edu.cnresearchgate.net

Fast Predissociation: Following initial excitation, the molecule undergoes an intersystem crossing to a repulsive triplet state, leading to rapid bond cleavage.

Hot Ground State Dissociation: The excited molecule can internally convert to a highly vibrationally excited ("hot") ground electronic state, from which the C-Br bond eventually breaks.

Multiphoton Ionization/Dissociation: The molecule may absorb multiple photons, leading to ionization and subsequent fragmentation of the parent molecular ion.

Theoretical calculations help to determine the energy barriers and branching ratios for these competing pathways, providing a detailed picture of the molecule's photostability and primary degradation mechanisms. researchgate.net

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying the various intermolecular interactions that govern the crystal packing of a molecule. researchgate.netuomphysics.net By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, one can identify the specific atoms involved in interactions such as hydrogen bonds, halogen bonds, and π-π stacking. nih.govscielo.br

For this compound, a Hirshfeld analysis would likely reveal several key interactions:

Br···H and Br···S contacts: The bromine atom can act as both a halogen bond donor and a weak hydrogen bond acceptor.

O···H contacts: The oxygen atoms of the diethoxymethyl group are expected to be significant hydrogen bond acceptors.

H···H contacts: These are generally the most abundant contacts on the surface.

C-H···π interactions: The hydrogen atoms of the ethyl groups could interact with the π-system of the thiophene ring of neighboring molecules.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

Brominated thiophenes are fundamental building blocks in organic synthesis due to the reactivity of the carbon-bromine bond, which facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the construction of more complex molecular architectures.

Synthesis of Complex Organic Molecules

Thiophene (B33073) derivatives are integral to the synthesis of a wide array of complex organic molecules. The thiophene ring itself is a key structural motif in many biologically active compounds and organic materials. Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, are commonly employed with bromothiophenes to create more elaborate structures. guidechem.comsigmaaldrich.com For instance, the reaction of a bromothiophene with an organolithium reagent can generate a lithiated thiophene, which is a potent nucleophile for further reactions. guidechem.com While these general reactions are standard for thiophenes, specific examples employing 2-Bromo-5-(diethoxymethyl)thiophene are not detailed in the available literature.

Precursor in Medicinal Chemistry Research

The thiophene nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a bioisostere for a benzene (B151609) ring allows for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates. Thiophene derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, 2-bromo-5-substituted thiophenes have been investigated for their cytotoxic effects. Although this compound fits this structural class, specific research on its use as a precursor for medicinally active compounds is not publicly documented.

Intermediate for Agrochemical Research

Thiophenes are also utilized as intermediates in the synthesis of agrochemicals, such as insecticides and herbicides. The structural diversity achievable with thiophene chemistry allows for the development of new active ingredients. However, there is no specific information in the searched literature that points to the use of this compound in agrochemical research.

Development of Novel Thiophene Derivatives for Diversified Chemical Libraries

The creation of chemical libraries with diverse structures is a cornerstone of modern drug discovery and materials science. The functional handles on compounds like this compound would, in principle, allow for its use in generating a variety of thiophene derivatives through combinatorial chemistry. Metal-catalyzed reactions are a key tool in expanding the diversity of such libraries. Despite this potential, specific library synthesis projects using this compound are not described in the available sources.

Contributions to Advanced Materials Science and Organic Electronics

Thiophene-based materials are at the forefront of organic electronics research due to their excellent charge transport properties and environmental stability.

Synthesis of Conductive Polymers and Oligomers

Polythiophenes and oligothiophenes are among the most studied classes of conductive polymers. The polymerization of substituted thiophenes, often through cross-coupling reactions of di-brominated monomers, leads to conjugated polymers with semiconducting properties. These materials are essential components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The synthesis of regioregular poly(3-alkylthiophene)s, for example, often starts from a 2-bromo-3-alkylthiophene monomer. While this compound could theoretically be used to introduce a functionalizable aldehyde group into a polymer chain, there is no specific mention of its use for this purpose in the provided research.

Strategies for Enhancing Molecular Properties for Applications

Impact of Substituent Variation on Material Performance

The functional properties of materials derived from thiophene-based monomers are critically dependent on the nature of the substituents attached to the polymer backbone. The ability to tune these properties by modifying the chemical structure is a cornerstone of modern materials science, allowing for the optimization of polymers for specific applications in organic electronics. rsc.org Key performance metrics such as charge carrier mobility, optical band gap, and device efficiency are directly influenced by the electronic and steric characteristics of these substituents.

Side-Chain Engineering

The length, composition, and placement of side chains on the polythiophene backbone play a pivotal role in modulating material properties.

Alkyl Chains: The introduction of simple alkyl substituents at the 3-position of the thiophene ring is a common strategy to enhance solubility. However, the structure of these chains also impacts solid-state packing and, consequently, electronic performance. For instance, a study employing a 4-decyltetradecyl side chain noted that its bulkiness can lead to polymers with high crystallinity and high charge carrier mobility. researchgate.net The end groups of the polymer chain also have an effect; regioregular poly(3-hexylthiophene) terminated with a bromine atom (P3HT-Br) was found to increase charge trapping compared to its hydrogen-terminated counterpart (P3HT-H), likely due to a more disordered morphology. acs.org

Glycolated Chains: Replacing traditional alkyl side chains with those containing ethylene (B1197577) glycol (EG) units is a successful strategy for creating materials for bioelectronic devices like organic electrochemical transistors (OECTs). princeton.eduacs.orgliverpool.ac.uk These chains impart mixed ionic and electronic conductivity. Research has shown a strong correlation between the length of the EG side chain and OECT performance. acs.orgliverpool.ac.uk A careful balance must be achieved: shorter EG chains can enhance capacitive and charge transport properties, but they must be long enough to ensure processability and facilitate necessary ion interactions with the polymer backbone. researchgate.netprinceton.eduacs.orgliverpool.ac.uk Further studies have demonstrated that having more oxygen atoms in the side chain, or placing them farther from the polythiophene backbone, leads to a larger figure of merit (μC*, the product of carrier mobility and volumetric capacitance) and faster doping kinetics. rsc.org

The following table summarizes the effect of ethylene glycol side-chain length on the performance of glycolated polythiophenes in OECTs.

| Polymer Series | EG Repeat Units | Key Finding | Source |

| Glycolated Polythiophenes | 2 to 6 | OECT performance shows a strong correlation with EG side chain length. A balance is needed between solubility/ion interaction (longer chains) and charge transport (shorter chains). | acs.org |

| gFBT-g2T vs. gFBT-3g2T | Shorter vs. Longer | Shorter side chains in gFBT-g2T led to higher current density, suggesting greater ion penetration and charge storage ability. | researchgate.net |

Backbone Functionalization

Introducing electron-donating or electron-withdrawing groups directly onto the conjugated backbone profoundly alters the electronic structure of the resulting polymer.

Electron-Donating Groups (EDGs): Attaching electron-donating groups, such as alkoxy groups, directly to the thiophene ring raises the Highest Occupied Molecular Orbital (HOMO) energy level. rsc.org This leads to a lower oxidation potential, which can stabilize the conducting state of the polythiophene. rsc.org

Electron-Withdrawing Groups (EWGs): The incorporation of electron-withdrawing groups is a powerful method to tune the electronic properties for specific device applications.

Fluorination: Adding fluorine atoms to the polymer backbone is a common strategy to lower the HOMO energy level. rsc.org In a comparative study of three copolymers, the HOMO level was systematically lowered from -5.10 eV to -5.33 eV as the number of fluorine substituents increased from zero to two. rsc.org This deeper HOMO level is a primary reason for the enhanced open-circuit voltage (Voc) and power conversion efficiency (PCE) in polymer solar cells. rsc.org However, fluorination can sometimes have unintended negative consequences. In one case, a fluorinated bithiophene-based polymer (PF2-BDD) exhibited hole mobility ten times lower than its non-fluorinated counterpart, a result attributed to increased solvent resistance and random molecular orientation in the solid state. rsc.org

Other EWGs: Incorporating units like benzothiadiazole (BT) into a thiophene-based structure can create a donor-acceptor system, significantly redshifting optical absorption compared to all-thiophene versions. rsc.orgrsc.org This strategy effectively reduces the material's band gap. rsc.org Similarly, the introduction of an ester group can cause a blue shift in the maximum absorption wavelength (λmax), indicating a wider band gap due to the electron-withdrawing nature of the carbonyl moiety. rsc.org

The table below illustrates the impact of fluorination on the key electronic properties and photovoltaic performance of thiophene-quinoxaline copolymers.

| Polymer | Number of Fluorine Substituents | HOMO Energy Level (eV) | Optical Band Gap (eV) | Power Conversion Efficiency (PCE) | Source |

| PT-QX | 0 | -5.10 | 1.89 | 2.82% | rsc.org |

| PT-FQX | 1 | -5.18 | 1.91 | 4.14% | rsc.org |

| PT-DFQX | 2 | -5.33 | 1.95 | 5.19% | rsc.org |

By systematically varying substituents, researchers can create a wide array of thiophene-based materials with tailored properties, paving the way for advancements in organic solar cells, transistors, and bioelectronic interfaces. nih.gov

Future Research Trajectories and Methodological Advancements

Exploration of Novel and Green Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 2-Bromo-5-(diethoxymethyl)thiophene, future research will likely focus on moving away from traditional bromination and acetalization methods that may involve harsh reagents and generate significant waste.

Green Chemistry Approaches: Future synthetic strategies are expected to incorporate principles of green chemistry. rsc.org This includes the use of less hazardous solvents, catalytic processes to minimize waste, and atom-economical reactions. organic-chemistry.org Research into solid-phase synthesis or the use of deep eutectic solvents as green alternatives to classical ionic liquids could provide more sustainable routes to this and other thiophene (B33073) derivatives. rsc.org The development of electrochemical bromination methods, which can be performed in batch or continuous-flow conditions using reagents like ammonium (B1175870) bromide, presents a promising green alternative. researchgate.net

Advanced Catalytic Systems: The exploration of novel catalytic systems is crucial. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of thiophene rings, potentially offering more direct and efficient pathways to substituted thiophenes. acs.orgmdpi.comnih.gov For instance, palladium-catalyzed Catellani-type reactions could enable the construction of complex thiophene-fused polyaromatics in a single pot. acs.org Silver(I)-mediated C-H activation has also shown promise for the regioselective arylation of thiophenes at near-room temperature, a method that could be adapted for the synthesis of various derivatives. acs.org

A comparison of traditional versus potential green synthetic routes is presented below:

| Feature | Traditional Synthesis | Potential Green/Novel Routes |

| Brominating Agent | N-Bromosuccinimide (NBS), Bromine | Electrochemical bromination, Catalytic C-H bromination |

| Catalyst | Often stoichiometric reagents | Palladium, Copper, Silver catalysts |

| Solvent | Chloroform, Acetic Acid | Deep eutectic solvents, Water, or solvent-free conditions |

| Efficiency | Can have moderate to good yields but may require multiple steps | Higher atom economy, potential for one-pot synthesis |

| Environmental Impact | Generation of hazardous waste | Reduced waste, use of more benign reagents |

Investigation of Underexplored Reactivity Pathways

While the bromine atom at the 2-position is a well-known handle for cross-coupling reactions, and the diethoxymethyl group can be hydrolyzed to an aldehyde for further functionalization, there are several underexplored areas of reactivity for this compound.

Cycloaddition Reactions: The thiophene ring itself, particularly when activated, can participate in cycloaddition reactions. Thiophene S-oxides, which can be generated in situ, undergo cycloaddition with various dienophiles to form complex polycyclic systems. rsc.org The reactivity of thiophene S,N-ylides in cycloaddition reactions also presents a novel route to thionitroso compounds. rsc.org Investigating the participation of this compound in such reactions, including [4+2] and [6+2] cycloadditions, could lead to the synthesis of novel three-dimensional molecular architectures. libretexts.orgacs.org Furthermore, 1,3-dipolar cycloaddition reactions offer a versatile method for constructing five-membered heterocyclic rings, and the application of this chemistry to functionalized thiophenes is an area ripe for exploration. youtube.com

Reactivity of the Diethoxymethyl Group: Beyond simple hydrolysis to the aldehyde, the diethoxymethyl group's reactivity could be further exploited. For instance, its direct use in condensation reactions or as a directing group in C-H activation on the thiophene ring could open up new synthetic avenues.

Novel Cross-Coupling Strategies: While Suzuki and Stille couplings are common, exploring less conventional cross-coupling reactions could yield novel structures. For example, the development of methods for the direct C-H arylation at other positions on the thiophene ring, while the 2-position is blocked by bromine, would enhance the synthetic utility of this compound.

Development of Advanced Functional Materials Based on the Thiophene Scaffold

Thiophene-based materials are at the forefront of research in organic electronics. nih.govresearchgate.net this compound is a key precursor for creating a wide array of functional materials with tailored electronic and optical properties.

Organic Electronics: The development of novel conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) is a major research direction. nih.govresearchgate.netcapes.gov.br The aldehyde functionality, readily available from the diethoxymethyl group, is a versatile anchor for building complex donor-acceptor chromophores. Research has shown that fused-thiophene-based small molecules are promising for use in both vacuum-deposited and solution-processed OPVs. mdpi.com

Sensor Applications: The functionalization of the thiophene core can lead to materials with high sensitivity and selectivity towards various analytes. The development of chemosensors based on polymers derived from this compound could have applications in environmental monitoring and medical diagnostics.

Biodegradable Electronics: There is a growing interest in developing "green" electronics that are biodegradable. Thiophene-based polyesters derived from bio-sourced acids and diols have shown promise in this area, exhibiting good thermal properties and susceptibility to hydrolysis and enzymatic degradation. researchgate.net The incorporation of functional units derived from this compound into such polymer backbones could lead to sustainable electronic materials. mdpi.com

A table summarizing potential applications of materials derived from this compound is provided below:

| Material Class | Potential Application | Key Properties |

| Conjugated Polymers | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) | Tunable bandgap, high charge carrier mobility |

| Functional Dyes | Dye-Sensitized Solar Cells (DSSCs) | Strong light absorption, efficient charge injection |

| Chemosensors | Analyte Detection | High sensitivity and selectivity |

| Biodegradable Polymers | Green Electronics | Environmental degradability, good thermal stability |

Integration of Multiscale Computational Approaches for Predictive Design

The design and discovery of new materials can be significantly accelerated by the use of computational modeling. youtube.com For this compound and its derivatives, multiscale computational approaches can provide valuable insights into their properties before synthesis. dierk-raabe.comkit.eduarxiv.org

Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netnih.govdntb.gov.uaubc.ca DFT calculations can be used to understand the mechanisms of bromination and other reactions involving thiophene derivatives. researchgate.netdntb.gov.ua They can also predict the HOMO/LUMO energy levels of new materials, which is crucial for designing efficient organic electronic devices. nih.gov

Molecular Dynamics and Monte Carlo Simulations: At a larger scale, molecular dynamics (MD) and kinetic Monte Carlo (kMC) simulations can be used to model the morphology of thin films and the packing of molecules in the solid state. acs.orgnih.gov These simulations are essential for understanding how molecular structure influences the bulk properties of materials, such as charge transport in organic semiconductors. acs.orgnih.gov

Machine Learning and QSPR: Quantitative Structure-Property Relationship (QSPR) models, increasingly powered by machine learning (ML), can rapidly predict the properties of a large number of candidate molecules. icisequynhon.comnih.govmdpi.comresearchgate.net By training ML models on data from experiments and high-throughput quantum chemical calculations, it is possible to screen virtual libraries of thiophene derivatives for desired properties, such as low reorganization energy for high charge mobility. researchgate.net

Synergistic Experimental and Theoretical Studies to Elucidate Structure-Reactivity Relationships and Advance Material Properties

The most profound understanding of this compound and its potential will come from a close interplay between experimental synthesis and characterization, and theoretical modeling. orientjchem.orgnih.govrsc.org

Structure-Reactivity Relationships: By combining experimental observations of reaction outcomes with DFT calculations of reaction pathways and transition states, a deeper understanding of the factors that control the regioselectivity and chemoselectivity of reactions involving this compound can be achieved. rsc.orgelsevierpure.com For example, a combined experimental and computational study of thiophene-based liquid crystals revealed how the nature of terminal substituents affects their mesophase properties. orientjchem.org

Advancing Material Properties: The design of new materials with enhanced properties requires a feedback loop between theory and experiment. Theoretical predictions of promising molecular structures can guide synthetic efforts. The experimental characterization of these new materials then provides crucial data to refine and validate the computational models. This synergistic approach has been successfully used to develop new thiophene-based materials for a variety of applications, from organic electronics to medicinal chemistry. nih.govrsc.org For instance, the combination of synthesis, biological screening, and molecular docking has led to the identification of potent thiophene-based antiproliferative agents. rsc.org

Q & A

Q. What are the standard protocols for synthesizing 2-Bromo-5-(diethoxymethyl)thiophene, and how is regioselectivity ensured at the 2-position of the thiophene ring?

Methodological Answer: Synthesis typically involves bromination of a precursor thiophene derivative using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF at controlled temperatures (0°C to room temperature). The diethoxymethyl group at the 5-position acts as an electron-donating group, directing electrophilic bromination to the 2-position via resonance effects. For example, describes bromination of thieno[3,2-b]thiophene with NBS, achieving regioselectivity through steric and electronic control. Purification via column chromatography (silica gel, petroleum ether) isolates the product, as detailed in and . Reaction optimization includes temperature gradients (e.g., -78°C for lithiation steps) and stoichiometric adjustments .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS) are essential. The bromine at C2 deshields adjacent protons, producing a singlet at δ 7.1–7.3 ppm ( ). The diethoxymethyl group’s methylene protons appear as a quartet (δ ~3.5–4.0 ppm), while ethyl protons resonate as triplets (δ ~1.2–1.4 ppm). 13C NMR confirms the acetal carbon at ~100–105 ppm. HRMS detects the molecular ion ([M]+, e.g., m/z 279.9874 for C9H13BrO2S). Purity is validated via TLC and elemental analysis (deviation <0.4%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in catalytic efficiencies for Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer: Variations arise from ligand systems, palladium precursors, and additives. highlights Herrmann–Beller catalyst with P(o-NMe2Ph)3 ligand and neodecanoic acid for selective coupling. Systematic screening should compare ligands (triarylphosphines vs. NHCs), Pd sources (Pd(OAc)2 vs. Pd2(dba)3), and additives (Ag salts). Moisture/oxygen control via Schlenk techniques improves reproducibility. Benchmarking with phenylboronic acid under inert conditions ( ) standardizes catalytic performance .